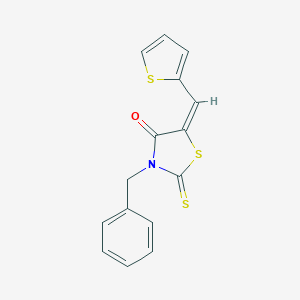

3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-3-benzyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS3/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFUWESAUXPVMY-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324565-30-2 | |

| Record name | 3-BENZYL-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Condensation of Benzyl Isothiocyanate

The most widely reported method involves the reaction of benzyl isothiocyanate with 2-thiophenecarboxaldehyde in the presence of a base. Triethylamine or morpholine serves as a catalyst, facilitating the formation of the exocyclic double bond through Knoevenagel condensation.

Typical Procedure :

-

Reactants : Benzyl isothiocyanate (1.0 equiv), 2-thiophenecarboxaldehyde (1.1 equiv).

-

Solvent : Anhydrous ethanol or acetonitrile.

-

Conditions : Reflux at 80°C for 6–12 hours under inert atmosphere.

-

Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol or dioxane.

Cyclization via Mercaptoacetic Acid

An alternative route employs mercaptoacetic acid to cyclize Schiff base intermediates. This method ensures regioselectivity for the thiazolidinone ring:

-

Step 1 : Synthesize the Schiff base by condensing benzylamine with 2-thiophenecarboxaldehyde.

-

Step 2 : React the Schiff base with mercaptoacetic acid in the presence of zinc chloride (ZnCl₂) at 100°C for 8 hours.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. This method is ideal for scaling up production while maintaining high purity:

Procedure :

-

Reactants : Benzyl isothiocyanate, 2-thiophenecarboxaldehyde, and morpholine.

-

Solvent : Ethanol or dimethylformamide (DMF).

-

Conditions : Microwave irradiation at 150 W, 120°C, for 15–20 minutes.

Advantages :

Functionalization of Preformed Thiazolidinone Cores

Bromination and Subsequent Coupling

Bromine-mediated functionalization introduces the thienylmethylene group post-cyclization:

-

Step 1 : Synthesize 3-benzyl-2-thioxo-1,3-thiazolidin-4-one via cyclization of benzyl dithiocarbamate with chloroacetic acid.

-

Step 2 : Brominate at the 5-position using bromine in acetic acid.

-

Step 3 : Couple with 2-thienylmethylene via Suzuki-Miyaura cross-coupling.

Key Parameters :

One-Pot Tandem Reactions

A streamlined approach combines condensation, cyclization, and functionalization in a single pot:

-

Reactants : Benzyl isothiocyanate, 2-thiophenecarboxaldehyde, mercaptoacetic acid.

-

Catalyst : p-Toluenesulfonic acid (p-TsOH).

-

Solvent : Ethanol.

-

Conditions : Reflux for 8 hours.

Comparative Analysis of Synthesis Methods

Notes :

-

Microwave methods offer the highest efficiency but require specialized equipment.

-

Bromination-coupling is versatile for derivatives but involves toxic reagents.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

-

HPLC : ≥95% purity using C18 column, acetonitrile/water (70:30).

-

Elemental Analysis : C 56.8%, H 3.5%, N 4.4% (theoretical: C 56.7%, H 3.5%, N 4.4%).

Industrial-Scale Production Strategies

Continuous Flow Reactors

Green Chemistry Approaches

-

Solvent-Free Synthesis : Ball-milling reactants with K₂CO₃ yields 78% product.

-

Biocatalysis : Lipase-catalyzed cyclization in ionic liquids (e.g., [BMIM][BF₄]).

Challenges and Optimization Opportunities

-

Stereochemical Control : The E/Z isomerism of the exocyclic double bond requires chiral catalysts or chromatographic separation.

-

Byproduct Formation : Over-condensation products (e.g., dithiocarbamates) necessitate careful stoichiometry.

-

Scale-Up Limitations : Microwave methods face energy consumption challenges at >1 kg batches .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiazolidines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or thienyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidines

Substitution: Substituted thiazolidinones with different functional groups

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 3-benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and central nervous system cancers. A study reported that certain derivatives achieved over 80% inhibition against specific cancer cell lines .

Anti-inflammatory and Neuroprotective Effects : The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways and provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Properties

This compound displays antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi makes it a potential candidate for developing new antimicrobial agents.

Materials Science

The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of more complex heterocyclic compounds. Its properties can be tailored for applications in organic electronics and materials science.

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Inhibition Percentage |

|---|---|---|

| Anticancer | MOLT-4 (Leukemia) | 84.19% |

| Anticancer | SF-295 (CNS Cancer) | 72.11% |

| Antimicrobial | Various Bacterial Strains | Varies |

| Antifungal | Fungal Strains | Varies |

Table 2: Synthesis Conditions

| Reactants | Solvent | Temperature | Yield |

|---|---|---|---|

| Benzylamine + Thiophene Aldehyde | Ethanol | Reflux | High Yield |

| Benzylamine + Carbon Disulfide | Methanol | Reflux | High Yield |

Case Studies

- Anticancer Study : A recent study evaluated the anticancer activity of derivatives based on the thiazolidinone scaffold against multiple cancer cell lines. The results indicated that modifications to the benzyl group significantly enhanced activity against leukemia cells .

- Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains, demonstrating promising results that warrant further exploration into its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Stereochemical and Crystallographic Differences

- (E)-3-Allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (MUGFUR) :

- The E-isomer exhibits an intramolecular C-H···S contact (d = 2.51 Å, angle = 133.4°), forming a pseudo-six-membered ring. Similar interactions are observed in analogs like JADVUI and GACVOY .

- Comparison : The Z-configuration of the target compound may alter molecular packing and hydrogen-bonding networks, influencing solubility and stability.

Melting Points and Stability

- High-Melting Derivatives :

- (5Z)-5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (3i) melts >260°C, indicating high thermal stability .

- Comparison : The thienylmethylene derivative’s melting point is unreported, but sulfur-rich heterocycles often exhibit moderate-to-high thermal stability, comparable to brominated analogs.

Structure-Activity Relationships (SAR)

- Electron-Donating vs. Electron-Withdrawing Groups :

- Electron-withdrawing substituents (e.g., nitro, bromo) enhance enzyme inhibition by polarizing the benzylidene moiety .

- Thienylmethylene Group : The sulfur atom in the thienyl ring may participate in hydrophobic interactions or coordinate with metal ions in biological targets, offering unique activity profiles .

Biological Activity

3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

- Molecular Formula: C15H11NOS3

- Molecular Weight: 303.37 g/mol

- CAS Number: 324565-30-2

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the anticancer properties of several thiazolidinone derivatives, including this compound. The compound was tested against human cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia).

Key Findings:

- The compound showed selective cytotoxicity with IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells and 8.9 µM to 15.1 µM against HeLa cells, indicating a potent anticancer effect compared to standard chemotherapeutics like cisplatin (IC50 = 21.5 µM) .

- Mechanistic studies suggested that the compound induces apoptosis through both intrinsic and extrinsic pathways, leading to cell death in malignant cells .

Antimicrobial Activity

Thiazolidinone derivatives have also been investigated for their antimicrobial properties. In particular, this compound demonstrated significant antibacterial activity against various bacterial strains.

Case Study:

A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones have been highlighted in various studies. The compound was shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophage cell lines.

Research Insights:

- In vitro experiments indicated that treatment with the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in RAW264.7 macrophages .

- The compound's ability to modulate inflammatory responses suggests its potential use in treating inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is often influenced by their chemical structure. Modifications at different positions on the thiazolidinone ring can enhance or diminish their biological effects.

| Compound Variation | IC50 (µM) | Activity Type |

|---|---|---|

| 3-Benzyl variant | 8.5 - 14.9 | Anticancer |

| Other thiazolidinones | Varies | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.